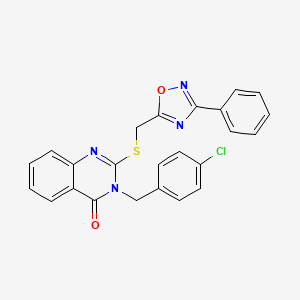

3-(4-chlorobenzyl)-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Description

The compound 3-(4-chlorobenzyl)-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a quinazolin-4(3H)-one derivative with a 4-chlorobenzyl group at position 3 and a thioether-linked 3-phenyl-1,2,4-oxadiazole moiety at position 2. Quinazolin-4(3H)-ones are heterocyclic scaffolds renowned for their pharmacological versatility, including antimicrobial, anticancer, and pesticidal activities . The structural uniqueness of this compound arises from the combination of a chlorinated benzyl group and a phenyl-substituted oxadiazole, which may enhance electronic effects and metabolic stability compared to simpler analogs .

Properties

IUPAC Name |

3-[(4-chlorophenyl)methyl]-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17ClN4O2S/c25-18-12-10-16(11-13-18)14-29-23(30)19-8-4-5-9-20(19)26-24(29)32-15-21-27-22(28-31-21)17-6-2-1-3-7-17/h1-13H,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULXJAPZSRDXFHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-chlorobenzyl)-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one (CAS No. 894928-69-9) is a derivative of quinazolinone known for its potential biological activities, particularly in cancer therapy and as a kinase inhibitor. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 444.9 g/mol. The structural features include a quinazolinone core, a chlorobenzyl group, and an oxadiazole moiety which are significant for its biological activity.

Research indicates that quinazolinone derivatives, including the compound in focus, exhibit their biological effects primarily through inhibition of various tyrosine kinases . These enzymes play critical roles in cell signaling pathways that regulate cell division and survival.

Key Findings on Tyrosine Kinase Inhibition

-

Inhibitory Activity : The compound has shown significant inhibitory activity against multiple tyrosine kinases such as:

- CDK2 (Cyclin-dependent kinase 2)

- HER2 (Human epidermal growth factor receptor 2)

- EGFR (Epidermal growth factor receptor)

- VEGFR2 (Vascular endothelial growth factor receptor 2)

Cytotoxic Activity

The cytotoxic effects of this compound have been investigated against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| PC3 | 10 |

| MCF-7 | 10 |

| HT-29 | 12 |

These results indicate a dose-dependent inhibition of cell growth across different cancer types, suggesting the compound's potential as an anticancer agent .

Case Studies and Research Findings

- In Vitro Studies : A study demonstrated that derivatives of quinazolinone showed promising results against prostate cancer cells (PC3), breast cancer cells (MCF-7), and colorectal cancer cells (HT-29). The most active compounds were noted to inhibit cell proliferation effectively .

- Mechanistic Insights : Molecular docking studies revealed that these compounds function as ATP non-competitive inhibitors for CDK2 and ATP competitive inhibitors for EGFR, elucidating their mechanism at the molecular level .

- Antimicrobial Activity : Additional research has highlighted the antimicrobial properties of quinazolinone derivatives. The compound was tested against various bacterial strains using methods such as disc diffusion and broth microdilution, showing effective antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Scientific Research Applications

Biological Activities

2.1 Anticancer Properties

Quinazolinones are known for their anticancer activities. Studies indicate that compounds similar to 3-(4-chlorobenzyl)-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one exhibit significant inhibitory effects on tyrosine kinases, which are crucial in cancer cell proliferation. For instance, related quinazolinone derivatives have shown promising results in inhibiting cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

2.2 Antimicrobial Activity

The presence of the 1,2,4-oxadiazole moiety contributes to the compound's antimicrobial properties. Research has demonstrated that oxadiazole derivatives exhibit broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi . The compound's dual pharmacophore structure may enhance its effectiveness against resistant strains.

2.3 Cholinesterase Inhibition

Recent studies have highlighted the potential of quinazolinone derivatives as cholinesterase inhibitors, which are valuable in treating neurodegenerative diseases like Alzheimer's. The compound's structural characteristics suggest it may act as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which could lead to improved cognitive function in patients .

Synthesis and Mechanism of Action

The synthesis of This compound involves multiple steps that require precise control over reaction conditions to optimize yield and purity. Techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are employed for monitoring progress and confirming structure.

The mechanism of action is believed to involve interaction with specific biological targets, including enzymes or receptors associated with cancer progression or neurodegeneration. In vitro studies have shown that related compounds effectively inhibit key enzymes involved in these pathways .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

- Oxadiazole vs. Triazole Substituents : The target compound’s 1,2,4-oxadiazole group (electron-deficient) contrasts with triazole-containing analogs (e.g., ), which are more polar and capable of hydrogen bonding. This difference may influence pharmacokinetic properties such as solubility and target binding .

- Chlorine (in the 4-chlorobenzyl group) contributes to lipophilicity, possibly improving membrane permeability .

- Trifluoromethyl and Methoxy Groups : Compounds like and demonstrate how electron-withdrawing (CF₃) or donating (OCH₃) groups modulate bioactivity. For example, the CF₃ group in significantly enhanced pesticidal efficacy.

Q & A

Q. How can the synthesis of this compound be optimized for improved yield and purity?

Methodological Answer:

- Catalyst Selection : Use heterogeneous catalysts like Bleaching Earth Clay (pH 12.5, 10 wt%) in PEG-400 solvent to enhance reaction efficiency .

- Temperature Control : Maintain 70–80°C during coupling reactions to balance reaction rate and side-product formation .

- Purification : Employ recrystallization in hot aqueous acetic acid to isolate high-purity products, monitored via TLC (hexane:ethyl acetate, 7:3) .

- Key Step : Ensure stoichiometric equivalence of intermediates (e.g., 4-chlorobenzyl derivatives and oxadiazole precursors) to avoid incomplete coupling .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- IR Spectroscopy : Identify thioether (–S–) stretches (500–600 cm⁻¹), C=O of quinazolinone (~1680 cm⁻¹), and oxadiazole ring vibrations (~1600 cm⁻¹) .

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm), methylene groups (δ 4.5–5.5 ppm for –CH₂–S–), and oxadiazole carbons (δ 160–170 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate structural integrity .

Q. How do solubility and stability impact experimental design?

Methodological Answer:

- Solvent Selection : Use polar aprotic solvents (DMSO, DMF) for biological assays due to low aqueous solubility; ethanol/water mixtures are suitable for recrystallization .

- Stability Testing : Conduct accelerated degradation studies under UV light, humidity, and varying pH to identify degradation pathways (e.g., hydrolysis of the oxadiazole ring) .

Advanced Research Questions

Q. What computational methods predict electronic properties and reactivity?

Methodological Answer:

- DFT Calculations : Apply hybrid functionals (e.g., B3LYP) with exact exchange terms to model HOMO-LUMO gaps, charge distribution, and nucleophilic/electrophilic sites .

- Docking Studies : Use molecular dynamics to simulate interactions with biological targets (e.g., enzymes) based on electrostatic potential maps .

Q. How to resolve contradictions in spectral data for structural elucidation?

Methodological Answer:

Q. What strategies evaluate biological activity and structure-activity relationships (SAR)?

Methodological Answer:

- In Silico Screening : Use cheminformatics tools (e.g., AutoDock) to prioritize derivatives for synthesis based on binding affinity predictions .

- In Vitro Assays : Test against enzyme targets (e.g., kinases, proteases) with IC₅₀ determinations; correlate substituent effects (e.g., 4-chlorobenzyl vs. phenyloxadiazole) .

Q. How to address regioselectivity challenges in heterocyclic ring formation?

Methodological Answer:

- Reagent Optimization : Use POCl₃ or PCl₅ for cyclization of thiosemicarbazides to triazole/thiadiazole intermediates, controlling reaction time to minimize byproducts .

- Microwave-Assisted Synthesis : Enhance regioselectivity and yield for oxadiazole formation (e.g., 3-phenyl-1,2,4-oxadiazole) via rapid, controlled heating .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.